molecular formula C8H7FN2O3 B1442385 2-Fluoro-N-methyl-4-nitrobenzamide CAS No. 915087-24-0

2-Fluoro-N-methyl-4-nitrobenzamide

Cat. No.: B1442385
CAS No.: 915087-24-0
M. Wt: 198.15 g/mol
InChI Key: CWGRZEVFBBAKCD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Fluoro-N-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Overview

Chemical Properties:

  • Molecular Formula: C₈H₇FN₂O₃
  • Molecular Weight: 198.15 g/mol
  • CAS Number: 915087-24-0

2-Fluoro-N-methyl-4-nitrobenzamide is primarily recognized for its role as a precursor in the development of various pharmaceutical agents, particularly those targeting prostate cancer.

Scientific Research Applications

  • Synthesis of Androgen Receptor Antagonists:
    • The compound is crucial in the preparation of potent androgen receptor antagonists like MDV3100 (Enzalutamide), which is used in treating hormone-refractory prostate cancer. The mechanism involves binding to androgen receptors, inhibiting their activity, and consequently reducing the proliferation of androgen-dependent cancer cells .
  • Development of Novel Therapeutics:
    • Research has demonstrated that derivatives of this compound can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. For instance, modifications to the nitro group can yield compounds with enhanced biological activity .
  • Biochemical Assays:
    • The compound is utilized in various biochemical assays, including protein purification and Western blotting, due to its ability to interact with specific biological targets .

Case Studies and Research Findings

  • Androgen Receptor Modulation:
    • A study highlighted the efficacy of MDV3100, synthesized from this compound, showing significant reduction in tumor growth in clinical trials involving patients with advanced prostate cancer.
  • Structural Optimization:
    • Research focused on structural modifications of this compound led to the identification of compounds with enhanced receptor binding affinity and selectivity, paving the way for more effective treatments .
  • Polymorphic Forms:
    • Investigations into the solid-state forms of related compounds revealed that different polymorphs exhibit distinct physical properties, which can influence their pharmacokinetic profiles and overall therapeutic effectiveness .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-4-nitrobenzamide involves its role as a precursor in the synthesis of androgen receptor antagonists. These antagonists bind to androgen receptors, inhibiting their activity and thereby reducing the growth of androgen-dependent cancer cells . The molecular targets include androgen receptors, and the pathways involved are related to androgen receptor signaling.

Comparison with Similar Compounds

2-Fluoro-N-methyl-4-nitrobenzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of potent androgen receptor antagonists.

Biological Activity

Overview

2-Fluoro-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C8H7FN2O3C_8H_7FN_2O_3 and is recognized for its role as a precursor in the synthesis of androgen receptor antagonists, particularly in the context of prostate cancer treatment. This compound is structurally characterized by a fluorine atom at the 2-position and a nitro group at the 4-position of the benzamide structure, which contributes to its biological activity.

The primary biological activity of this compound is linked to its function as an intermediate in the synthesis of potent androgen receptor antagonists like MDV3100 (enzalutamide). These antagonists inhibit androgen receptor signaling, which is crucial for the proliferation of androgen-dependent prostate cancer cells. The mechanism involves binding to androgen receptors, preventing their activation by androgens, and subsequently reducing tumor growth in hormone-refractory cases .

Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant anticancer properties. The following table summarizes key findings related to its biological evaluations:

Compound Target Activity Reference
MDV3100 (derived from this compound)Androgen receptorPotent antagonist
4-Amino-2-fluoro-N-methylbenzamideAndrogen receptorIntermediate for further synthesis
Other derivativesVarious cancer cell linesVariable activity

Case Studies

  • Prostate Cancer Treatment : Clinical studies have shown that MDV3100, which utilizes this compound as a precursor, significantly improves survival rates in patients with castration-resistant prostate cancer. The drug's ability to effectively inhibit androgen receptor activity has been pivotal in managing advanced stages of this disease .
  • Synthesis of Novel Anticancer Agents : A study focused on synthesizing derivatives of this compound revealed that modifications to the nitro group can enhance anticancer efficacy. For instance, certain derivatives demonstrated improved binding affinity to androgen receptors compared to their parent compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Biological Activity Unique Features
4-Amino-2-fluoro-N-methylbenzamideAnticancerReduction product with similar applications
2-Fluoro-N-methyl-4-aminobenzamideAnticancerContains an amino group enhancing activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Fluoro-N-methyl-4-nitrobenzamide, and how do reaction parameters influence intermediate stability?

  • Methodological Answer : The synthesis typically involves nitration and fluorination steps, with intermediates like nitrobenzoyl chlorides. For example, 2-chloro-4-fluoro-5-nitrobenzoyl chloride (a structurally related compound) is synthesized using thionyl chloride (SOCl₂) and N-methylacetamide in solvents like benzene or dichloromethane under reflux (50–100°C, 1–12 hours) . Reaction parameters such as temperature and solvent polarity significantly impact intermediate stability. Lower temperatures (0–20°C) reduce side reactions like hydrolysis, while polar aprotic solvents enhance electrophilic substitution efficiency. Optimization requires monitoring via TLC or HPLC to isolate intermediates before amidation with methylamine .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) and confirms methylamide linkage. For example, in fluorobenzamides, fluorine atoms split aromatic proton signals into doublets (J ≈ 8–10 Hz) .
  • X-ray Crystallography : Resolves structural ambiguities. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) confirm molecular geometry and intramolecular interactions .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z = 243.05 for C₈H₆FNO₃) .

Advanced Research Questions

Q. How can computational models predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT (B3LYP/6-311++G**) models predict electron density distributions, revealing nitro group electrophilicity and fluorine’s inductive effects. HOMO-LUMO gaps (~4.5 eV) indicate stability against nucleophilic attack .
  • QSPR/Neural Networks : Predict solubility and partition coefficients (logP) using descriptors like molar refractivity and topological polar surface area (TPSA). For example, TPSA ≈ 70 Ų suggests moderate membrane permeability .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for fluorinated nitrobenzamides?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (e.g., δ 8.2 ppm for aromatic protons adjacent to fluorine) and IR (C=O stretch ~1680 cm⁻¹) with PubChem or crystallographic data .
  • Reaction Replication : Test alternative conditions (e.g., SOCl₂ vs. oxalyl chloride for acyl chloride formation) to identify yield discrepancies. For example, oxalyl chloride in DMF at 50°C produces fewer byproducts than SOCl₂ .
  • Isotopic Labeling : Use ¹⁸O-labeled nitro groups to trace oxygen migration during nitration, clarifying mechanistic pathways .

Q. What chromatographic methods ensure purity assessment of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Retention time ≈ 6.2 min; UV detection at 254 nm .
  • LC-MS : Quantify impurities (e.g., unreacted nitro precursors) via MRM transitions (m/z 243 → 183 for the parent ion) .

Q. Safety and Handling

Q. What safety protocols are recommended when handling fluorinated nitrobenzamides?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe²⁺/H⁺) before disposal. Store compounds in amber glass vials at –20°C to prevent photodegradation .

Properties

IUPAC Name

2-fluoro-N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGRZEVFBBAKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702697
Record name 2-Fluoro-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-24-0
Record name 2-Fluoro-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (2.38 g, 20 mmol) was added slowly to a solution of 2-fluoro-4-nitrobenzoic acid (2.97 g, 16 mmol) in DMF (50 ml) cooled at −5° C. The mixture was stirred for an additional 1 hour at −5° C. Methylamine (0.62 g, 20 mmol; freshly distilled from its 40% aqueous solution) was added to the reaction medium. The second mixture was stirred for an additional 1 hour. Ethyl acetate (300 ml) was added to the mixture, which was washed with brine (3×150 ml). The organic layer was dried over MgSO4, and concentrated to yield N-methyl-2-fluoro-4-nitrobenzamide (52a) (2.89 g, 14.6 mmol, 91%) as a yellow solid. 1H NMR (Acetone d6, 400 MHz) δ 3.05 (d, J=4.3 Hz, 3H), 6.31 (dd, J=13.5, 2.1 Hz, 1H), 6.40 (dd, J=8.5, 2.1 Hz, 1H), 7.64 (dd, J=8.6, 8.6 Hz, 1H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (0.15 g, 1.30 mmol) was added slowly to a solution of 2-fluoro-4-nitrobenzoic acid (Formula 37) (0.20 g, 1.10 mmol) in DMF (5 mL) cooled at −5° C. The mixture was stirred for an additional 1 hour at −5° C. Excess methylamine (freshly distilled from its 40% aqueous solution) was added to the reaction medium. The second mixture was stirred for an additional 1 hour. Ethyl acetate (50 mL) was added to the mixture, which was washed with brine (2×50 ml). The organic layer was dried over MgSO4, and concentrated to yield N-Methyl-2-fluoro-4-nitrobenzamide (Formula 38) (0.18 g, 85%) as a yellowish solid. 1H NMR (acetone-d6) δ 3.05 (d, 3H, J=4.3), 6.31 (dd, 1H, J=13.5 and 2.1), 6.40 (dd, 1H, J=8.6 and 2.1), 7.64 (dd, 1H, J=8.6 and 8.6).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Thionyl chloride (15 g, 130 mmol) was added slowly to a solution of acid 2-fluoro-4-nitro-benzoic acid (20 g, 110 mmol) in DMF (20 mL) at −5° C. The mixture was stirred for an additional 1 h at −5° C. At 0° C., a methylamine solution (2M, 400 mL, 800 mmol) in tetrahydrafuran was added drop-wise to the solution. The reaction mixture was slowly warmed to 25° C. and then poured into ice-water (125 mL). The suspension was extracted with ethyl acetate (2×200 mL). Combined organic phase was washed with brine (1×200 mL), dried (MgSO4) and concentrated to dryness in vacuo. The title compound 21 was obtained as a yellow solid (20 g, 90% yield). MS: 163 (M+H)+. 1H NMR (acetone-d6, 500 MHz): δ 7.66 (1H, dd, J=8.5, 8.5 Hz), 6.41 (1H, dd, J=8.6, 2.1 Hz), 6.32 (1H, dd, J=13.6, 2.0 Hz), 3.05 (3H, d, J=4.4 Hz).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-N-methyl-4-nitrobenzamide
2-Fluoro-N-methyl-4-nitrobenzamide
2-Fluoro-N-methyl-4-nitrobenzamide
2-Fluoro-N-methyl-4-nitrobenzamide
2-Fluoro-N-methyl-4-nitrobenzamide
2-Fluoro-N-methyl-4-nitrobenzamide

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